molecular formula C17H19F3N4O B5968877 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine

1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine

Cat. No.: B5968877
M. Wt: 352.35 g/mol
InChI Key: GZOPMTDQTCQXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

Mechanism of Action

TAK-659 binds to the active site of 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine, inhibiting its activity and downstream signaling pathways. This leads to decreased survival and proliferation of B-cells, as well as increased apoptosis. TAK-659 has also been shown to inhibit the activation of NF-κB and AKT, which are key mediators of B-cell survival and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell lines and primary B-cells from patients with B-cell malignancies. In addition, TAK-659 has demonstrated a decrease in the number of circulating B-cells in preclinical studies. TAK-659 has also been shown to have minimal effects on T-cells and natural killer cells, indicating a selective targeting of B-cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAK-659 in lab experiments is its potency and selectivity for 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine inhibition. TAK-659 has also shown synergistic effects with other targeted therapies, making it a potential candidate for combination therapy. However, one limitation of using TAK-659 is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For TAK-659 research include clinical trials for its use as a therapeutic agent for B-cell malignancies. In addition, further studies are needed to investigate the potential for combination therapy with other targeted therapies. The development of more potent and selective 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine inhibitors is also an area of future research.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 4-(trifluoromethoxy)benzylamine with 2-chloropyrimidine to yield the intermediate 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]amine. The piperidine ring is then introduced through a reductive amination reaction with 3,4-dimethoxyphenylacetaldehyde. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, TAK-659 has shown potent inhibition of 1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine activity and induction of apoptosis in B-cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

Properties

IUPAC Name

1-pyrimidin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c18-17(19,20)25-15-6-4-13(5-7-15)11-23-14-3-1-10-24(12-14)16-21-8-2-9-22-16/h2,4-9,14,23H,1,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOPMTDQTCQXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.